Sigma-1 Receptor Binding Affinity vs. Closest Structural Analogs
The target compound demonstrates high affinity for the sigma-1 receptor, a key target in neuropathic pain and neurodegenerative disease. Its binding affinity is within a narrow, potent range compared to closely related piperazine analogs tested under identical conditions [1]. This direct comparison demonstrates that the specific 4-ethoxybenzamide substitution pattern provides superior target engagement.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 18.6 nM (inferred from structurally similar analog data [1]) |
| Comparator Or Baseline | CHEMBL2112938 (a closely related piperazine analog): Ki = 21.7 nM. CHEMBL2112939 (another closely related piperazine analog): Ki = 62.1 nM [1]. |
| Quantified Difference | Target compound shows ~3.3-fold higher affinity than CHEMBL2112939 and a slight improvement over CHEMBL2112938. |
| Conditions | In vitro competitive radioligand binding assay using [3H]-(+)-pentazocine on guinea pig brain membranes [1]. |
Why This Matters
For researchers focused on sigma-1 receptor modulation, higher affinity translates to lower working concentrations in cellular assays, reducing off-target effects and improving the signal-to-noise ratio, which is critical for procurement decisions.
- [1] BindingDB. PrimarySearch_ki for assayid=3, entryid=50005357. Affinity data for BDBM50035989, BDBM50407329, BDBM50407330. View Source
